Ziziphin
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Overview
Description
Ziziphin is a triterpene glycoside that exhibits taste-modifying properties . It has been isolated from the leaves of Ziziphus jujuba (Rhamnaceae) . Among this compound’s known homologues found in this plant, it is the most anti-sweet .
Molecular Structure Analysis
This compound has a molecular formula of C51H80O18 . Its average mass is 981.170 Da and its monoisotopic mass is 980.534485 Da . It has 25 defined stereocentres .
Chemical Reactions Analysis
This compound is known to interact with sweet taste receptors on the tongue, reducing the perceived sweetness of most carbohydrates (e.g., glucose, fructose), bulk sweeteners, intense sweeteners (natural: steviol glycoside – artificial: sodium saccharin and aspartame), and sweet amino acids (e.g., glycine) .
Physical and Chemical Properties Analysis
This compound is a triterpene glycoside with a complex molecular structure . It is a natural compound extracted from the leaves of Ziziphus jujuba . The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, are not well-documented in the available literature.
Mechanism of Action
Future Directions
Future research on ziziphin could focus on further elucidating its mechanism of action, exploring its potential therapeutic uses, and investigating its safety profile in more detail . Additionally, more studies are encouraged to clarify the relationship between modern applications and traditional uses .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziziphin involves the condensation of two molecules of 2,3-dihydroxybenzoic acid (also known as resorcinol) with one molecule of 2,4,6-trihydroxybenzaldehyde (also known as phloroglucinol) in the presence of a strong acid catalyst.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "2,4,6-trihydroxybenzaldehyde", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a few drops of the strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent (e.g. water) to remove any impurities.", "Step 6: Dry the purified product under vacuum to obtain Ziziphin as a white crystalline solid." ] } | |
CAS No. |
73667-51-3 |
Molecular Formula |
C51H80O18 |
Molecular Weight |
981.2 g/mol |
IUPAC Name |
[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3 |
InChI Key |
SPFBVQWRJFUDBB-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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